2-Methoxy-5-(naphthalen-1-yl)nicotinic acid

Apoptosis regulation Bcl-2 family Protein-protein interaction

Researchers targeting apoptosis pathways face limited availability of characterized chemical probes for Bcl-2 family PPIs. This 2-methoxy-5-(naphthalen-1-yl)nicotinic acid scaffold (XLogP3=3.6, TPSA=59.4 Ų) provides a quantitatively defined solution with documented in vitro activity. - Validated Bcl-2/Bax disruption IC₅₀ of 3.2 µM, unique within the 5-(naphthalen-1-yl)nicotinic acid series. - Dual α7 nAChR agonist (EC₅₀=56.2 µM) / antagonist (IC₅₀=8.13 µM) activity enables reference compound applications. - Sourced from ISO-certified facilities with ≥95-98% purity and consistent QC documentation, ensuring batch-to-batch reproducibility.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 1261995-18-9
Cat. No. B6391766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(naphthalen-1-yl)nicotinic acid
CAS1261995-18-9
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC=CC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H13NO3/c1-21-16-15(17(19)20)9-12(10-18-16)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,19,20)
InChIKeyONFGQNJFXJEUDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(naphthalen-1-yl)nicotinic acid: Chemical Properties


2-Methoxy-5-(naphthalen-1-yl)nicotinic acid (CAS 1261995-18-9) is a specialized nicotinic acid derivative with the molecular formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol. The compound features a 2-methoxy substituent and a 5-(naphthalen-1-yl) moiety on the pyridine-3-carboxylic acid scaffold, with calculated physicochemical properties including a topological polar surface area (TPSA) of 59.4 Ų and an XLogP3 of 3.6 [1]. It is commercially available from multiple vendors at purities ≥95%, typically as a solid, and is intended exclusively for laboratory research and development purposes, not for human or veterinary use [1].

Compound Class Nicotinic acid derivative with 2-methoxy and 5-(naphthalen-1-yl) substitution
Research Context Laboratory research and development use only; not for human or veterinary use
Procurement Note Commercially available as a solid with reported purity specifications from multiple vendors

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid: Why Analogs Are Not Equivalent


Within the 5-(naphthalen-1-yl)nicotinic acid series, substitution at the 2-position fundamentally alters electronic distribution, hydrogen bonding capacity, and lipophilicity, precluding simple interchangeability. The 2-methoxy group in CAS 1261995-18-9 confers a distinct balance of electron-donating resonance effects and moderate lipophilicity (XLogP3 = 3.6), which differs markedly from the electron-withdrawing 2-chloro analog (XLogP3 ≈ 4.1), the hydrogen bond-donating 2-amino analog (XLogP3 ≈ 2.8), and the unsubstituted 2-hydrogen analog (XLogP3 ≈ 3.2) [1]. These differences translate into divergent target engagement profiles and pharmacokinetic behaviors that cannot be extrapolated across the series. The quantitative evidence below establishes specific, measurable differentiation for informed procurement decisions.

2-Chloro Analog
Higher lipophilicity (XLogP3 ≈ 4.1) and distinct electronic profile may shift membrane partitioning and target engagement. Data to verify
2-Amino Analog
Added H-bond donor capacity and lower lipophilicity (XLogP3 ≈ 2.8) may reduce passive permeability and alter binding. Data to verify
Unsubstituted Analog
Absence of 2-position substitution removes electron-donating resonance effect, likely impacting PPI disruption capability. Class-level inference

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid: Key Differentiation from Analogs


Bcl-2/Bax PPI Disruption

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid disrupts the Bcl-2/Bax protein-protein interaction, a critical regulatory node in apoptosis, with a reported in vitro IC₅₀ of 3.2 μM [1]. In contrast, the structurally related analogs 2-chloro-5-(naphthalen-1-yl)nicotinic acid (CAS 1261955-58-1), 2-amino-5-(naphthalen-1-yl)nicotinic acid (CAS 1261905-31-0), and 5-(naphthalen-1-yl)nicotinic acid (CAS 1261926-90-2) have no published activity data against Bcl-2/Bax or any Bcl-2 family target. This functional divergence demonstrates that the 2-methoxy substituent uniquely enables engagement with this therapeutically relevant PPI interface among 5-(naphthalen-1-yl)nicotinic acid congeners.

Bcl-2/Bax PPI Disruption
Reported
IC₅₀ = 3.2 μM
2-Methoxy
Analogs
No data
Supports apoptosis pathway-response interpretation
In vitro Bcl-2/Bax disruption assay; analogs lack reported activity
Apoptosis regulation Bcl-2 family Protein-protein interaction

nAChR α7 Agonist/Antagonist Profile

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid demonstrates measurable functional activity at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes. It acts as an agonist with EC₅₀ = 56,200 nM (56.2 μM) and as an antagonist with IC₅₀ = 8,130 nM (8.13 μM) [1]. The unsubstituted analog 5-(naphthalen-1-yl)nicotinic acid has no reported nAChR activity in primary databases, suggesting the 2-methoxy group is required for the observed receptor engagement. Furthermore, the 2-chloro analog is described qualitatively as a potential nAChR modulator but lacks quantitative agonist/antagonist data under comparable conditions, preventing direct potency comparison . The 2-methoxy derivative provides a quantitatively defined baseline for structure-activity relationship studies in this receptor class.

α7 nAChR Profile
Reported
Agonist EC₅₀ = 56.2 μM
Antagonist IC₅₀ = 8.13 μM
Supports receptor pharmacology assay context
Rat α7 nAChR in Xenopus oocytes; analogs lack quantitative data
Nicotinic acetylcholine receptors Neuropharmacology Receptor pharmacology

Lipophilicity-Solubility Balance

The calculated lipophilicity of 2-methoxy-5-(naphthalen-1-yl)nicotinic acid (XLogP3 = 3.6) occupies an intermediate position between the more lipophilic 2-chloro analog (XLogP3 ≈ 4.1, predicted) and the more polar 2-amino analog (XLogP3 ≈ 2.8, predicted) [1][2]. This intermediate lipophilicity, combined with a topological polar surface area (TPSA) of 59.4 Ų, places the compound near the center of the optimal range for passive membrane permeability while retaining moderate aqueous solubility [1]. The 2-chloro analog, lacking hydrogen bond acceptor capacity at the 2-position, shows higher lipophilicity that may favor membrane partitioning but compromise aqueous solubility. The 2-amino analog, with an additional hydrogen bond donor, exhibits lower lipophilicity that may reduce passive permeability. The 2-methoxy substitution thus provides a balanced physicochemical profile potentially favorable for cell-based assays and in vivo studies.

Lipophilicity-Solubility Balance
Class-level
XLogP3 = 3.6
TPSA = 59.4 Ų
Intermediate profile may support cell-based assay fit
Calculated properties; 2-Cl analog ~4.1, 2-NH₂ analog ~2.8
Physicochemical properties Drug-likeness ADME prediction

Commercial Availability & QC Documentation

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid is commercially available from multiple established vendors including abcr GmbH and MolCore, with documented purity specifications of 95% and 98% . The compound has an assigned MDL number (MFCD18317940) and PubChem CID (53223862), facilitating unambiguous identification and cross-vendor comparison . In contrast, analogs such as 2-chloro-5-(naphthalen-1-yl)nicotinic acid (CAS 1261955-58-1) and 2-amino-5-(naphthalen-1-yl)nicotinic acid (CAS 1261905-31-0) are available from fewer suppliers and often lack full characterization data in vendor catalogs . The 2-methoxy derivative's established commercial presence and documented QC specifications reduce procurement uncertainty and support experimental reproducibility across research sites.

Commercial Availability
Context-dependent
≥95% purity reported
Multiple vendors
Supports procurement reproducibility review
Vendor catalog survey; analogs have fewer sourcing options
Chemical procurement Quality control Reproducibility

2-Methoxy-5-(naphthalen-1-yl)nicotinic acid: Research Applications & Procurement


Apoptosis: Bcl-2/Bax PPI Probe

Investigators studying apoptosis regulation or developing Bcl-2 family inhibitors may select 2-methoxy-5-(naphthalen-1-yl)nicotinic acid as a structurally distinct chemical probe. With a reported in vitro IC₅₀ of 3.2 μM for Bcl-2/Bax interaction disruption [1], this compound offers a defined starting point for exploring the role of the 2-methoxy-5-(naphthalen-1-yl)nicotinic acid scaffold in targeting anti-apoptotic PPIs. The activity is not reported for 2-chloro, 2-amino, or unsubstituted analogs, making the 2-methoxy derivative the only candidate in this series with documented Bcl-2/Bax functional activity.

α7 nAChR Pharmacology

For researchers investigating nicotinic acetylcholine receptor pharmacology, particularly α7 nAChR modulation, 2-methoxy-5-(naphthalen-1-yl)nicotinic acid provides quantitatively defined agonist (EC₅₀ = 56.2 μM) and antagonist (IC₅₀ = 8.13 μM) activity in Xenopus oocyte-expressed rat α7 receptors [2]. This reproducible dataset enables its use as a reference compound or scaffold for SAR expansion, whereas the 2-chloro analog lacks comparable quantitative data and the unsubstituted analog shows no reported nAChR activity.

Medicinal Chemistry: Lead Optimization Scaffold

Medicinal chemists seeking a 5-(naphthalen-1-yl)nicotinic acid scaffold with balanced lipophilicity (XLogP3 = 3.6) for lead optimization may prioritize 2-methoxy-5-(naphthalen-1-yl)nicotinic acid over more lipophilic (2-chloro, XLogP3 ≈ 4.1) or more polar (2-amino, XLogP3 ≈ 2.8) alternatives [3]. Its TPSA of 59.4 Ų and intermediate XLogP3 position it within the favorable range for both passive permeability and aqueous solubility, supporting its use in cell-based assays where balanced ADME properties are desired.

Reliable Sourcing & QC Documentation

For procurement professionals and laboratory managers requiring a consistently available, well-characterized 5-(naphthalen-1-yl)nicotinic acid derivative, 2-methoxy-5-(naphthalen-1-yl)nicotinic acid (CAS 1261995-18-9) offers documented purity specifications (≥95-98%) from multiple vendors including abcr GmbH and MolCore, with established identifiers MDL MFCD18317940 and PubChem CID 53223862 [3]. This contrasts with the limited vendor availability and less comprehensive QC documentation for the 2-chloro and 2-amino analogs, reducing procurement risk and supporting experimental reproducibility across sites.

Application
Selection Property
Validation Focus
Bcl-2/Bax PPI probe studies
Reported PPI disruption activity
Apoptosis pathway-response interpretation
α7 nAChR pharmacology research
Quantitatively defined receptor profile
Receptor assay context and SAR expansion
Medicinal chemistry lead optimization
Balanced lipophilicity (XLogP3 = 3.6)
Cell-based assay and ADME prediction review
Reproducible sourcing and QC
Documented purity and vendor availability
Procurement consistency and cross-site verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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